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Compound of Interest

Compound Name: 4-(Ethoxymethyl)piperidine

Cat. No.: B1369083

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Ethoxymethyl)piperidine, a
heterocyclic amine of significant interest in medicinal chemistry and drug development. While
specific experimental data for this compound is not extensively available in public literature, this
document synthesizes information from closely related analogues and fundamental chemical
principles to offer valuable insights for researchers.

Core Molecular Profile and Structural
Characteristics

4-(Ethoxymethyl)piperidine is a derivative of piperidine, a saturated six-membered
heterocycle containing a nitrogen atom. The structure is characterized by an ethoxymethyl
substituent at the 4-position of the piperidine ring.

Molecular Structure:
Caption: 2D structure of 4-(Ethoxymethyl)piperidine.

The piperidine ring can exist in a chair conformation, with the substituent at the 4-position
adopting either an axial or equatorial position. The equatorial conformation is generally more
stable due to reduced steric hindrance.
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Key ldentifiers:

Identifier Value Source

Molecular Formula CsH17NO --INVALID-LINK--[1]
IUPAC Name 4-(ethoxymethyl)piperidine --INVALID-LINK--[1]
SMILES CCOCCi1CCNCCl --INVALID-LINK--[1]

INChI=1S/C8H17NO/c1-2-10-

InChl 7-8-3-5-9-6-4-8/h8-9H,2- --INVALID-LINK--[1]
7H2,1H3
GXKNDCQREJHGRQ-

InChlKey --INVALID-LINK--[1]

UHFFFAOYSA-N

Monoisotopic Mass 143.13101 Da --INVALID-LINK--[1]

Not explicitly available in public
databases. Researchers
should verify the CAS number
with their supplier.

CAS Number

Physicochemical Properties

Experimentally determined physicochemical data for 4-(Ethoxymethyl)piperidine are not
readily available. The following table provides predicted values and data from closely related
analogues to guide researchers.
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Property Predicted/Analog Value Notes and References

) Calculated from the molecular
Molecular Weight 143.23 g/mol
formula.

Inferred from the boiling point
of 4-ethoxypiperidine (174-176

Boiling Point ~170-200 °C °C) and 1-
(ethoxymethyl)piperidine
(173.5 °C).[2]

Inferred from the density of 4-

ethoxypiperidine (~0.92 g/cm3
Density ~0.9 g/cm?3 yPIP ( ) g. ) )

and 1-(ethoxymethyl)piperidine

(0.906 g/cm3).[2]

Expected to be soluble in ]
) Based on the properties of
- water and common organic o )
Solubility similar small amines and
solvents such as ethanol,
ethers.[3]

methanol, and DMSO.

Predicted based on the pKa of

pKa ~9.8 o
4-ethoxypiperidine (9.87).[2]

LogP 0.8 Predicted by PubChem.[1]

Synthesis of 4-(Ethoxymethyl)piperidine

A plausible and efficient method for the synthesis of 4-(Ethoxymethyl)piperidine is the
Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution
of an alkyl halide by an alkoxide.

Proposed Synthetic Route:
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Reactants

(Ethyl Halide (e.g., Ethyl Bromide))

4-(Hydroxymethyl)piperidine
De"*""a‘“’"‘ Products

Reagents \/\ Piperidin-4-ylmethoxide :/—b‘SNZ Attack 4-(Ethoxymethy|)piperidine) (Salt Byproduct (e.g., NaBr))
"""""""" R <
Strong Base (e.g., NaH) Reaction Medlum} R L

(Aprotic Solvent (e.g., THF, DMF))

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis of 4-(Ethoxymethyl)piperidine.
Experimental Protocol (Generalized):

Step 1: Deprotonation of 4-(Hydroxymethyl)piperidine

To a solution of 4-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as
tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g.,
nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

Allow the reaction mixture to stir at room temperature for a specified period to ensure
complete formation of the alkoxide.

Causality Behind Experimental Choices:

e Anhydrous conditions and inert atmosphere: The alkoxide intermediate is highly reactive and
sensitive to moisture. The use of anhydrous solvents and an inert atmosphere prevents
guenching of the alkoxide by water and side reactions.
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o Strong base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the
alcohol to form the alkoxide, driving the reaction forward. Sodium hydride is often preferred
as the byproduct, hydrogen gas, simply evolves from the reaction mixture.

» Aprotic solvent (THF, DMF): Polar aprotic solvents are ideal for Sn2 reactions as they solvate
the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.

Step 2: Nucleophilic Substitution
e Cool the solution of the alkoxide back to 0 °C.
» Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.

 Allow the reaction to warm to room temperature and stir until completion, which can be
monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

Quench the reaction by the slow addition of water or a saturated aqueous solution of
ammonium chloride.

o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

» Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.qg.,
Na2S0a4 or MgS0Oa4), and concentrate under reduced pressure.

e The crude product can be purified by column chromatography or distillation to yield pure 4-
(Ethoxymethyl)piperidine.

Spectroscopic and Chromatographic Analysis

While specific experimental spectra for 4-(Ethoxymethyl)piperidine are not widely published,
the following are predicted characteristics based on its structure and data from analogous
compounds.

1H NMR Spectroscopy (Predicted):

¢ Piperidine Ring Protons: A series of multiplets in the range of 4 1.0-3.0 ppm.
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» Methylene Protons (O-CH2-CHs): A quartet around 6 3.4-3.6 ppm.
e Methyl Protons (O-CH2-CHs): A triplet around 6 1.1-1.3 ppm.
o Methylene Protons (Piperidine-CH2-O): A doublet around 6 3.2-3.4 ppm.

e NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and
solvent.

13C NMR Spectroscopy (Predicted):

» Piperidine Ring Carbons: Peaks in the range of & 25-50 ppm.

¢ Methylene Carbon (O-CH2-CHs): A peak around & 65-70 ppm.

o Methyl Carbon (O-CH2-CHs): A peak around & 15 ppm.

o Methylene Carbon (Piperidine-CH2-O): A peak around & 70-75 ppm.
Infrared (IR) Spectroscopy (Predicted):

e N-H Stretch: A moderate, broad absorption in the range of 3300-3500 cm~1.
e C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm~1.
e C-O Stretch (Ether): A strong absorption in the range of 1050-1150 cm™1.
Mass Spectrometry (Predicted):

e Molecular lon (M*): A peak corresponding to the molecular weight of the compound (m/z =
143).

e Fragmentation Pattern: Common fragmentation pathways for piperidines include alpha-
cleavage adjacent to the nitrogen atom. The ethoxymethyl group may also undergo
fragmentation. Predicted fragment ions include [M+H]* at m/z 144.13829.[1]
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Applications in Drug Discovery and Medicinal
Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals due to
its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for
introducing diverse functionalities.[4] The closely related 4-(methoxymethyl)piperidine is a key
intermediate in the synthesis of potent analgesics, most notably fentanyl analogs such as
sufentanil.[5][6][7]

Potential Roles of 4-(Ethoxymethyl)piperidine:

 Intermediate for Novel Analgesics: Given the established role of the 4-alkoxymethylpiperidine
core in opioid receptor modulators, 4-(ethoxymethyl)piperidine is a prime candidate for the
synthesis of new fentanyl analogs and other opioid receptor ligands. The ethoxy group, as
compared to the methoxy group in sufentanil's precursor, may subtly alter the compound's
lipophilicity, metabolic stability, and receptor-binding affinity, potentially leading to compounds
with improved therapeutic profiles.

» Scaffold for CNS-Targeting Agents: The piperidine ring is a common feature in drugs
targeting the central nervous system (CNS). The physicochemical properties of 4-
(ethoxymethyl)piperidine make it a suitable building block for the development of novel
antipsychotics, antidepressants, and anticonvulsants.

o Fragment for Library Synthesis: In fragment-based drug discovery, 4-
(ethoxymethyl)piperidine can serve as a valuable fragment for screening against various
biological targets. Its combination of a basic nitrogen, a flexible linker, and a hydrogen bond
acceptor (the ether oxygen) provides multiple points for interaction with protein binding sites.

Safety, Handling, and Toxicology

A specific Safety Data Sheet (SDS) for 4-(Ethoxymethyl)piperidine is not readily available.
However, based on the known hazards of similar piperidine derivatives, the following
precautions should be taken.[2][8][9][10]

Potential Hazards:
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» Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are often corrosive and can
cause severe skin burns and eye damage.[8]

e Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2]
» Toxicity: Piperidine itself is toxic by inhalation, in contact with skin, and if swallowed.[8]
Recommended Handling Procedures:

e Handle in a well-ventilated area, preferably in a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.

» Avoid breathing vapors or mists.

o Keep away from heat, sparks, and open flames.

o Store in a tightly sealed container in a cool, dry place.
First Aid Measures (General Guidance):

 In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes.
Remove contaminated clothing.

 In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes,
lifting lower and upper eyelids occasionally.

¢ If inhaled: Move to fresh air.

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

4-(Ethoxymethyl)piperidine is a valuable, albeit not extensively characterized, building block
for medicinal chemistry and drug discovery. Its structural similarity to key intermediates in the
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synthesis of potent analgesics highlights its potential for the development of novel therapeutics.
While a lack of comprehensive experimental data necessitates careful handling and
characterization by researchers, the established chemical principles and data from related
compounds provide a solid foundation for its synthesis and application. As research in this area
progresses, a more detailed understanding of the unique properties and applications of 4-
(Ethoxymethyl)piperidine is anticipated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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